[2-(4-Chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone
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Overview
Description
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a suitable chlorinated aromatic compound.
Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a thienylboronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2H-1,2,3-triazol-4-ylmethanone: Similar structure but with a methoxy group instead of a chloro group.
2-(4-Nitrophenyl)-2H-1,2,3-triazol-4-ylmethanone: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
The presence of the chlorophenyl group in 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-ylmethanone imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.
Properties
CAS No. |
720701-26-8 |
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Molecular Formula |
C13H8ClN3OS |
Molecular Weight |
289.74g/mol |
IUPAC Name |
[2-(4-chlorophenyl)triazol-4-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-5-10(6-4-9)17-15-8-11(16-17)13(18)12-2-1-7-19-12/h1-8H |
InChI Key |
NDLHUNWCSRYEKI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2=NN(N=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=NN(N=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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